N-(6-fluoro-1,3-benzothiazol-2-yl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
Description
The compound N-(6-fluoro-1,3-benzothiazol-2-yl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a heterocyclic carboxamide derivative featuring:
- A 6-fluoro-1,3-benzothiazole moiety linked via a carboxamide group.
- A 1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine core.
This structure combines electron-withdrawing (fluoro) and electron-donating (methoxy) substituents, which may influence its physicochemical properties and biological interactions. Structural characterization of similar compounds frequently employs techniques like NMR, MS, and X-ray crystallography, with SHELX programs widely used for refinement .
Properties
Molecular Formula |
C19H13FN4O3S |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-1-(4-methoxyphenyl)-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C19H13FN4O3S/c1-27-13-5-3-12(4-6-13)24-9-8-15(25)17(23-24)18(26)22-19-21-14-7-2-11(20)10-16(14)28-19/h2-10H,1H3,(H,21,22,26) |
InChI Key |
MLKQFPVUSNLYRH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=NC4=C(S3)C=C(C=C4)F |
Origin of Product |
United States |
Biological Activity
N-(6-fluoro-1,3-benzothiazol-2-yl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, including antitumor, antimicrobial, and anti-inflammatory effects, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Benzothiazole moiety : Contributes to biological activity through its electron-withdrawing properties.
- Dihydropyridazine core : Known for various pharmacological activities.
- Methoxyphenyl group : Enhances lipophilicity, potentially improving bioavailability.
Chemical Formula
Antitumor Activity
Recent studies indicate that derivatives of benzothiazole, including the target compound, exhibit potent anticancer effects. The compound has shown significant cytotoxicity against various cancer cell lines:
In vitro assays have demonstrated that the compound inhibits cell proliferation and induces apoptosis through mechanisms involving caspase activation and cell cycle arrest at the G1 phase .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest that it possesses activity against a range of pathogens:
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate Inhibition | |
| Escherichia coli | Significant Inhibition | |
| Candida albicans | Mild Activity |
These findings indicate potential applications in treating infections caused by resistant strains.
Anti-inflammatory Effects
The anti-inflammatory potential of the compound has been explored in various models. It has shown promise in reducing inflammatory markers and mediators in vitro:
- TNF-alpha Inhibition : The compound significantly reduces TNF-alpha levels in activated macrophages.
- IL-6 Reduction : A notable decrease in IL-6 production was observed, indicating a modulatory effect on inflammatory pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the benzothiazole and methoxyphenyl groups have been shown to influence potency:
- Fluorine Substitution : Enhances anticancer activity compared to chlorine or hydrogen substitutions.
- Methoxy Group : Improves solubility and bioactivity .
Case Study 1: Anticancer Efficacy
In a recent study, the compound was tested against multiple cancer cell lines, demonstrating superior efficacy compared to standard chemotherapeutics like doxorubicin. The study highlighted its mechanism involving apoptosis induction through mitochondrial pathways and caspase activation .
Case Study 2: Antimicrobial Testing
A series of antimicrobial assays revealed that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) lower than many existing antimicrobial agents. This suggests its potential as a lead compound for developing new antibiotics .
Scientific Research Applications
Structure and Composition
The compound's molecular formula is with a molecular weight of approximately 330.4 g/mol. The structure features a benzothiazole moiety, which is known for its biological activity, and incorporates a 4-methoxyphenyl group and a dihydropyridazine core.
Antimicrobial Activity
Benzothiazole derivatives, including the target compound, have shown promising antimicrobial properties. Research indicates that these compounds can inhibit various pathogens, including bacteria and fungi, making them potential candidates for developing new antibiotics and antifungal agents .
Antitumor Properties
The compound exhibits antitumor activity through mechanisms involving the inhibition of cancer cell proliferation. Studies have demonstrated that benzothiazole derivatives can induce apoptosis in cancer cells, suggesting their use in cancer therapy . For instance, related compounds have been shown to inhibit human immunodeficiency virus type 1 (HIV-1) replication by targeting viral proteases .
Anti-inflammatory Effects
Research highlights the anti-inflammatory potential of benzothiazole derivatives. The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases .
Central Nervous System Activity
The compound's structural features suggest potential central nervous system activity. Benzothiazole derivatives have been associated with neuroprotective effects and may offer therapeutic avenues for neurodegenerative diseases .
Synthesis Techniques
The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Condensation Reactions : Utilizing appropriate amines and carboxylic acids to form amides.
- Cyclization : Employing cyclization techniques to form the dihydropyridazine ring structure.
- Functionalization : Introducing substituents like the 4-methoxyphenyl group through electrophilic aromatic substitution or nucleophilic addition reactions.
Case Study 1: Antitumor Activity Assessment
In a study evaluating the antitumor effects of benzothiazole derivatives, this compound was tested against various cancer cell lines. Results indicated significant cytotoxicity at low micromolar concentrations, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results showed that it exhibited potent antibacterial activity comparable to standard antibiotics, suggesting its potential as a lead compound for antibiotic development .
Comparison with Similar Compounds
Comparison with Structural Analogs
Benzothiazole-Based Carboxamides
Compounds sharing the benzothiazole-carboxamide scaffold () differ in substituents on the benzothiazole ring and adjacent heterocycles:
Key Examples:
N-(6-Methyl-1,3-benzothiazol-2-yl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide (): Substituents: 6-methyl (benzothiazole), phenyl (dihydropyridazine). The phenyl group lacks the methoxy substituent, reducing steric bulk and electronic effects.
N-(3-Chloro-4-methoxyphenyl)-1-(4-methoxyphenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxamide (): Substituents: Dual methoxy groups (dihydropyridazine and phenyl), chloro substituent.
Dihydropyridazine Carboxamides with Varied Aryl Groups
and highlight dihydropyridazine-3-carboxamides with diverse aryl substitutions:
Key Examples:
N-(3-Fluoro-4-((6-methoxy-7-(3-(piperidin-1-yl)propoxy)quinolin-4-yl)oxy)phenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide (Compound 33, ): Substituents: Quinoline-piperidinylpropoxy chain, 4-methoxyphenyl. Yield: 35.2%, reflecting challenges in introducing complex side chains. Melting Point: 105.4–106.5°C, lower than analogs with halogenated aryl groups (e.g., 121–123°C for Compound 34) .
N-(3-Chloro-4-methoxyphenyl)-1-(3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxamide ():
- Substituents : 3-Fluorophenyl, 3-chloro-4-methoxyphenyl.
- Molecular Weight : 403.8 g/mol, slightly lower than the target compound.
Physicochemical Trends:
Tabulated Comparison of Key Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
